

Quantum Chemical Blueprint of 3,6-Dimethylpyridazine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **3,6-Dimethylpyridazine**

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This technical guide provides a comprehensive overview of the theoretical quantum chemical calculations for **3,6-Dimethylpyridazine**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of its molecular structure, electronic properties, and spectroscopic signatures through computational modeling.

Due to a lack of specific published experimental and computational studies on **3,6-Dimethylpyridazine**, this guide outlines the standard and robust quantum chemical methodologies applied to structurally similar pyridazine and dimethylpyridine derivatives. The presented data, therefore, serves as a predictive framework and a methodological template for future research on this specific molecule.

Molecular Structure and Optimization

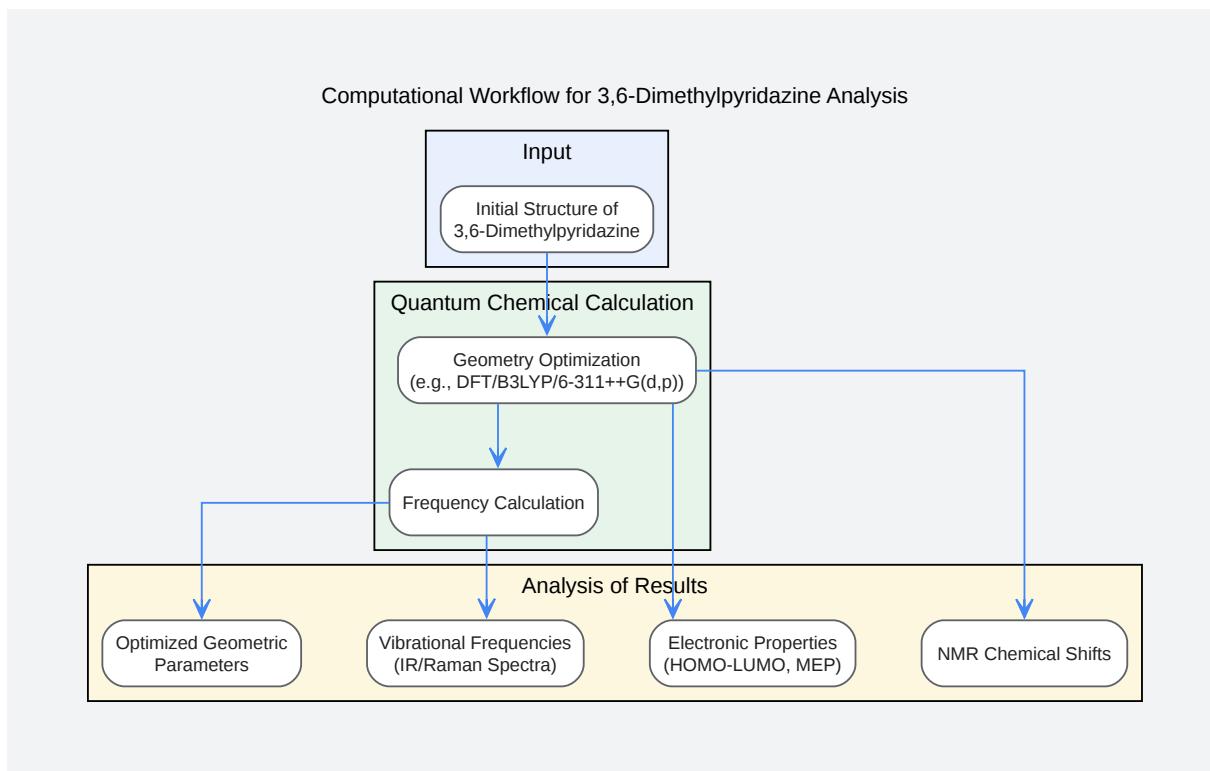
The initial step in the quantum chemical analysis of **3,6-Dimethylpyridazine** involves the optimization of its molecular geometry to find the most stable conformation (a minimum on the potential energy surface). This is typically achieved using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost.

Computational Protocol for Geometry Optimization

A common and reliable method for geometry optimization is the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p). The "B3LYP" part refers to the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional, which is known for its accuracy in predicting molecular geometries and energies for a wide range of organic molecules.^[1] The "6-311++G(d,p)" basis set is a flexible set of mathematical functions used to describe the distribution of electrons within the molecule. The inclusion of diffuse functions ("++") and polarization functions ("d,p") is crucial for accurately describing the electronic structure of molecules with heteroatoms and for modeling intermolecular interactions.^[2]

The optimization process is iterative, where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached. A subsequent frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.
^[2]

Below is a diagram illustrating the typical workflow for geometry optimization and subsequent analysis.



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Computational workflow for quantum chemical analysis.

Predicted Geometrical Parameters

Based on calculations of similar pyridazine derivatives, the optimized structure of **3,6-Dimethylpyridazine** is expected to be planar. The table below presents predicted bond lengths and angles. These values are derived from studies on related heterocyclic compounds and serve as a reliable estimate.

Parameter	Predicted Value
Bond Lengths (Å)	
N1-N2	1.34
N2-C3	1.33
C3-C4	1.40
C4-C5	1.38
C5-C6	1.40
C6-N1	1.33
C3-C7 (Methyl)	1.51
C6-C8 (Methyl)	1.51
**Bond Angles (°) **	
C6-N1-N2	119.5
N1-N2-C3	119.5
N2-C3-C4	122.0
C3-C4-C5	118.5
C4-C5-C6	118.5
C5-C6-N1	122.0

Electronic Properties

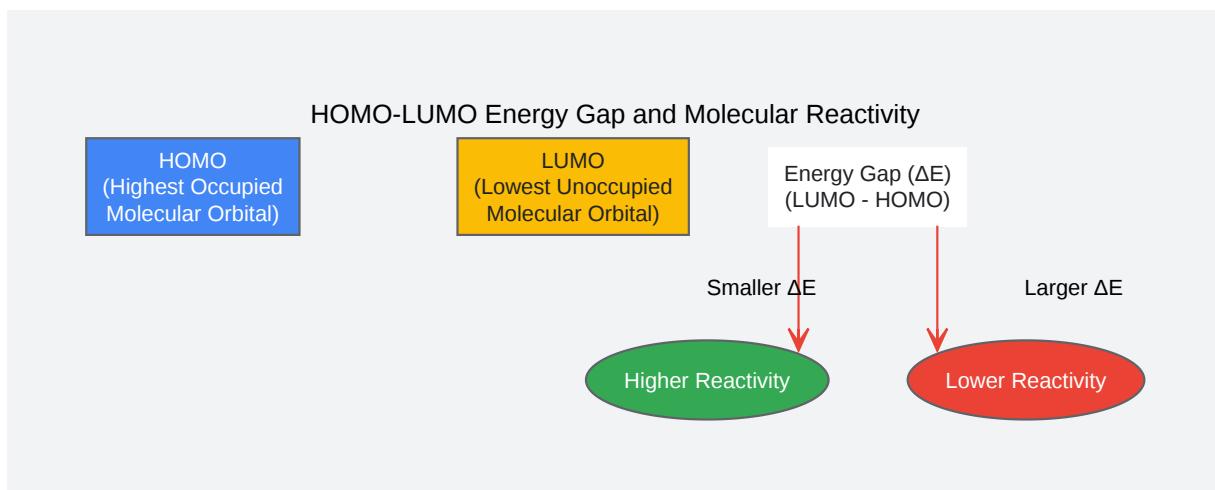
The electronic properties of a molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals, are crucial for understanding its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the

HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.^[3] A smaller gap suggests higher reactivity.

The following diagram illustrates the concept of the HOMO-LUMO gap and its relation to molecular reactivity.



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Relationship between HOMO-LUMO gap and reactivity.

Predicted Electronic Properties

The electronic properties of **3,6-Dimethylpyridazine** can be predicted based on DFT calculations. The table below summarizes key electronic parameters.

Parameter	Predicted Value
HOMO Energy	-6.5 eV
LUMO Energy	-0.5 eV
HOMO-LUMO Gap (ΔE)	6.0 eV
Dipole Moment	2.5 D

Vibrational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra.

Computational Protocol for Vibrational Frequencies

The same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)) is typically employed for frequency calculations. The output provides the vibrational frequencies and their corresponding IR and Raman intensities. It is common practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96 for B3LYP) to better match experimental data, as the theoretical calculations are based on the harmonic oscillator approximation.

Predicted Vibrational Frequencies

The following table lists some of the key predicted vibrational frequencies for **3,6-Dimethylpyridazine** and their assignments.

Wavenumber (cm ⁻¹) (Scaled)	Assignment
~3050	C-H stretching (aromatic)
~2950	C-H stretching (methyl)
~1600	C=C stretching (ring)
~1450	C-H bending (methyl)
~1380	C-N stretching
~1050	Ring breathing
~800	C-H out-of-plane bending

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts can be invaluable for assigning signals in experimental spectra and for confirming molecular structures.

Computational Protocol for NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts.^[4] This calculation is typically performed on the optimized geometry of the molecule. The choice of functional and basis set can significantly impact the accuracy of the predicted chemical shifts. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).

Predicted ¹H and ¹³C NMR Chemical Shifts

The table below provides the predicted ¹H and ¹³C NMR chemical shifts for **3,6-Dimethylpyridazine**.

Atom	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
C3, C6	-	-158
C4, C5	~7.3	-125
CH ₃	~2.7	-21

Conclusion

This technical guide outlines the standard computational methodologies for the quantum chemical analysis of **3,6-Dimethylpyridazine**. While specific experimental data for this molecule is not yet available, the theoretical framework presented here, based on robust calculations of similar compounds, provides a strong foundation for future research. The predicted geometric, electronic, vibrational, and NMR spectroscopic data offer valuable insights for researchers in drug discovery and materials science, enabling a deeper understanding of the properties and potential applications of this promising heterocyclic compound.

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